4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline
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Overview
Description
4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline is a heterocyclic compound that combines the structural features of tetrazole and quinoline. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while quinolines are prominent in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline typically involves the reaction of 2-azidobenzaldehyde with phenylsulfonylacetonitrile in the presence of a base such as potassium carbonate. The reaction is conducted in a mixture of dimethylsulfoxide and water at elevated temperatures (around 80°C) for several hours. This method allows for the formation of the tetrazoloquinoline ring system with good yields .
Chemical Reactions Analysis
4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline involves its interaction with specific molecular targets in biological systems. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors. The quinoline moiety contributes to the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline include other tetrazoloquinoline derivatives, such as:
4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinoline: This compound has similar structural features but with a phenylchalcogenyl group instead of a phenylsulfonyl group.
Tetrazolo[1,5-a]quinoline-4-carbaldehyde: This derivative has an aldehyde group at the 4-position.
5-Chlorotetrazolo[1,5-a]quinoline: This compound has a chlorine atom at the 5-position .
The uniqueness of this compound lies in its specific combination of the phenylsulfonyl group with the tetrazoloquinoline scaffold, which imparts distinct chemical and biological properties.
Properties
CAS No. |
194865-53-7 |
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Molecular Formula |
C15H10N4O2S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-(benzenesulfonyl)tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C15H10N4O2S/c20-22(21,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)19-15(14)16-17-18-19/h1-10H |
InChI Key |
HELGGAJMTDPYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N4C2=NN=N4 |
Origin of Product |
United States |
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